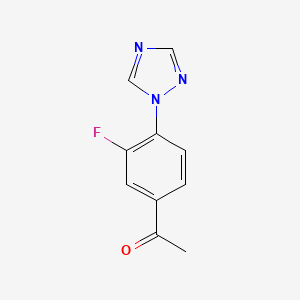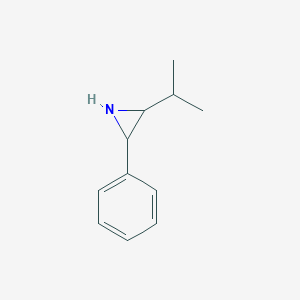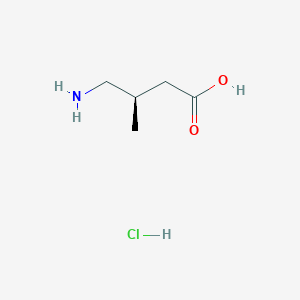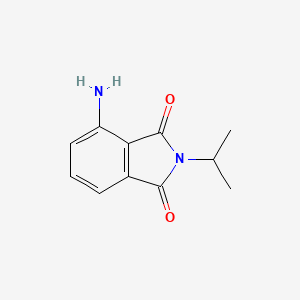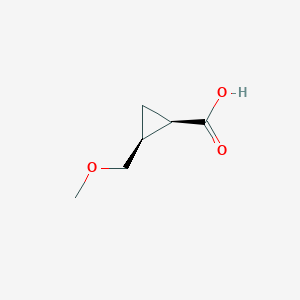
4-tert-butyl-1H-imidazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a tert-butyl group at the 4-position and a carboxylic acid group at the 2-position of the imidazole ring
Métodos De Preparación
The synthesis of 4-tert-butyl-1H-imidazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones under basic conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-tert-butyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The tert-butyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include nickel catalysts, molecular oxygen, and various oxidizing and reducing agents
Aplicaciones Científicas De Investigación
4-tert-butyl-1H-imidazole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of functional materials and catalysts .
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-1H-imidazole-2-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biological pathways and enzyme activities. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
4-tert-butyl-1H-imidazole-2-carboxylic acid can be compared with other imidazole derivatives such as:
1H-imidazole-2-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
4-tert-butyl-1H-imidazole: Lacks the carboxylic acid group, affecting its solubility and biological activity.
tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: A more complex derivative with additional functional groups, used as a pharmaceutical intermediate .
These comparisons highlight the unique structural features and applications of this compound.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-tert-butyl-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)5-4-9-6(10-5)7(11)12/h4H,1-3H3,(H,9,10)(H,11,12) |
Clave InChI |
NFJDNWUPAUAFFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13633331.png)
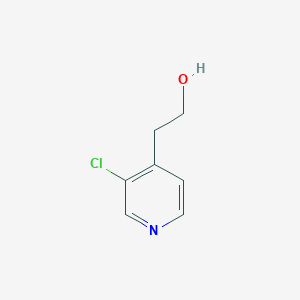

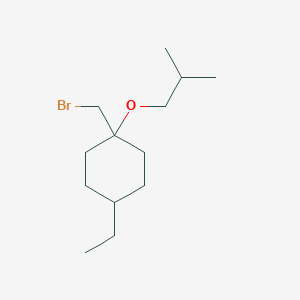
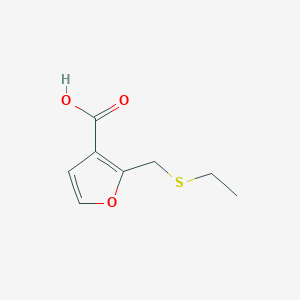

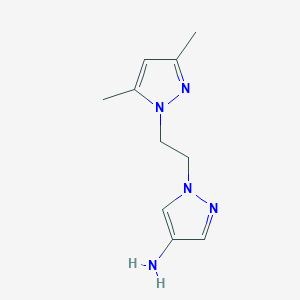
![{3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)
